4-Chloro-2,6-dimethylpyridine-3-carbonitrile
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Overview
Description
4-Chloro-2,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H7ClN2. It is also known by its synonyms, 2-Chloro-3-cyano-4,6-dimethylpyridine and 2-Chloro-4,6-dimethylnicotinonitrile . This compound is a halogenated heterocycle and is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile is the respiratory system . This compound interacts with the respiratory system, causing changes that can lead to respiratory irritation .
Mode of Action
It is known that the compound can causerespiratory irritation . This suggests that it may interact with receptors or enzymes in the respiratory system, leading to changes in cellular function and potentially causing irritation.
Biochemical Pathways
Given its impact on the respiratory system, it may affect pathways related torespiratory function and inflammatory response .
Pharmacokinetics
Safety data sheets indicate that the compound can be harmful if swallowed, inhaled, or comes into contact with skin . This suggests that it can be absorbed through various routes and distributed throughout the body.
Result of Action
The primary result of the action of this compound is respiratory irritation . It can also cause skin irritation and serious eye damage . These effects are likely due to the compound’s interaction with its targets in the respiratory system, skin, and eyes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Exposure to dust, fumes, gas, mist, vapors, or spray should be avoided . These precautions suggest that the compound’s action and stability can be affected by environmental conditions such as air quality and humidity.
Preparation Methods
The synthesis of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile involves several steps. One method starts with 2,6-dimethyl-4-pyrone as the raw material. The process includes ammonolysis aromatization reaction with triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product. This is followed by chlorination and deprotection in the presence of phosphorus oxychloride to obtain 4-chloro-2,6-dimethylpyridine. Finally, nitration of 4-chloro-2,6-dimethylpyridine with a dehydrating agent/nitric acid yields this compound .
Chemical Reactions Analysis
4-Chloro-2,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It reacts with hydrazine hydrate, hydroxylamine, and anthranilic acid to form pyrazolo, isoxazolo, and pyridoquinazoline derivatives.
Alkylation Reactions: Alkylation with ethyl chloroacetate or phenacyl bromide followed by cyclization in NaOH produces thienopyridine derivatives.
Oxidation and Reduction Reactions: These reactions are less commonly reported but can be inferred based on the functional groups present in the compound.
Scientific Research Applications
4-Chloro-2,6-dimethylpyridine-3-carbonitrile is used in various scientific research applications, including:
Comparison with Similar Compounds
4-Chloro-2,6-dimethylpyridine-3-carbonitrile can be compared with similar compounds such as:
2-Chloro-5-nitropyridine-3-carbonitrile: This compound has a nitro group instead of the methyl groups, which affects its reactivity and applications.
Methyl 4,6-dichloropyridine-2-carboxylate: This compound has two chlorine atoms and a carboxylate group, making it different in terms of chemical behavior and uses.
5-Methylpyridine-3-carbonitrile:
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
IUPAC Name |
4-chloro-2,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-8(9)7(4-10)6(2)11-5/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDMFGVPELWNMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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